2-Methoxyethyl acetate

Description

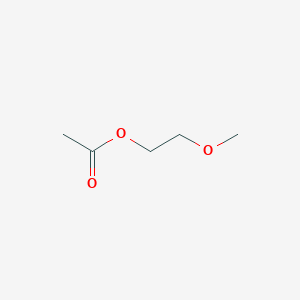

Structure

3D Structure

Properties

IUPAC Name |

2-methoxyethyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O3/c1-5(6)8-4-3-7-2/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLLIQLLCWZCATF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O3, Array | |

| Record name | ETHYLENE GLYCOL MONOMETHYL ETHER ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3416 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-METHOXYETHYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0476 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

35126-86-4 | |

| Record name | Polyethylene glycol monomethyl ether acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35126-86-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID2025553 | |

| Record name | 2-Methoxyethyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2025553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ethylene glycol monomethyl ether acetate appears as a clear colorless liquid with a pleasant odor. Flash point of 135 °F. Denser than water and soluble in water. Vapors are heavier than air., Colorless liquid with a pleasant odor; [CAMEO], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a mild, ether-like odor. | |

| Record name | ETHYLENE GLYCOL MONOMETHYL ETHER ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3416 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methyl cellosolve acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/134 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-METHOXYETHYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0476 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-METHOXYETHYL ACETATE (METHYL CELLOSOLVE ACETATE; ETHYLENE GLYCOL METHYL ACETATE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/111 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Methyl Cellosolve acetate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0402.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

293 °F at 760 mmHg (NTP, 1992), 145 °C, 293 °F | |

| Record name | ETHYLENE GLYCOL MONOMETHYL ETHER ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3416 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYL CELLOSOLVE ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/156 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-METHOXYETHYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0476 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-METHOXYETHYL ACETATE (METHYL CELLOSOLVE ACETATE; ETHYLENE GLYCOL METHYL ACETATE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/111 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Methyl Cellosolve acetate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0402.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

111 °F (NTP, 1992), 111 °F, 45 °C (120 °F) (CLOSED CUP), 55.6 °C (Open cup), 45 °C c.c., 120 °F | |

| Record name | ETHYLENE GLYCOL MONOMETHYL ETHER ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3416 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methyl cellosolve acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/134 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | METHYL CELLOSOLVE ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/156 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-METHOXYETHYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0476 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-METHOXYETHYL ACETATE (METHYL CELLOSOLVE ACETATE; ETHYLENE GLYCOL METHYL ACETATE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/111 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Methyl Cellosolve acetate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0402.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992), Hildebrand solubility parameter(delta) = 18.8 MPa; Coefficient of expansion = 0.00110 °C-1 at 20 °C, Miscible with most organic solvents, oils, Very soluble in water, ethyl ether, and ethanol; soluble in carbon tetrachloride., Infinitely soluble in water at 25 °C; water infinitely soluble in methyl cellosolve acetate at 25 °C, Solubility in water: miscible, Miscible | |

| Record name | ETHYLENE GLYCOL MONOMETHYL ETHER ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3416 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYL CELLOSOLVE ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/156 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-METHOXYETHYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0476 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Methyl Cellosolve acetate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0402.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.006 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.0074 g/cu cm at 19 °C, Bulk density: 8.4 lb/gal at 20 °C, Relative density (water = 1): 1.01, 1.006, 1.01 | |

| Record name | ETHYLENE GLYCOL MONOMETHYL ETHER ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3416 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYL CELLOSOLVE ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/156 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-METHOXYETHYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0476 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-METHOXYETHYL ACETATE (METHYL CELLOSOLVE ACETATE; ETHYLENE GLYCOL METHYL ACETATE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/111 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Methyl Cellosolve acetate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0402.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

4.07 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.1 (Air = 1), Relative vapor density (air = 1): 4.1, 4.07 | |

| Record name | ETHYLENE GLYCOL MONOMETHYL ETHER ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3416 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYL CELLOSOLVE ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/156 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-METHOXYETHYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0476 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-METHOXYETHYL ACETATE (METHYL CELLOSOLVE ACETATE; ETHYLENE GLYCOL METHYL ACETATE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/111 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

2 mmHg at 68 °F (NTP, 1992), 7.0 [mmHg], Vapor pressure = 2 torr at 20 °C, 7.0 mm Hg at 20 °C, Vapor pressure, kPa at 20 °C: 0.27, 5 mmHg, 2 mmHg | |

| Record name | ETHYLENE GLYCOL MONOMETHYL ETHER ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3416 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methyl cellosolve acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/134 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | METHYL CELLOSOLVE ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/156 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-METHOXYETHYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0476 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-METHOXYETHYL ACETATE (METHYL CELLOSOLVE ACETATE; ETHYLENE GLYCOL METHYL ACETATE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/111 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Methyl Cellosolve acetate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0402.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Colorless liquid | |

CAS No. |

110-49-6 | |

| Record name | ETHYLENE GLYCOL MONOMETHYL ETHER ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3416 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethylene glycol monomethyl ether acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110-49-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl cellosolve acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000110496 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanol, 2-methoxy-, 1-acetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methoxyethyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2025553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methoxyethyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.431 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHOXYETHANOL ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I62493E04O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | METHYL CELLOSOLVE ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/156 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-METHOXYETHYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0476 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-METHOXYETHYL ACETATE (METHYL CELLOSOLVE ACETATE; ETHYLENE GLYCOL METHYL ACETATE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/111 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethanol, 2-methoxy-, acetate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/KL5ACA30.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-85 °F (NTP, 1992), -65.1 °C, -65 °C, -85 °F | |

| Record name | ETHYLENE GLYCOL MONOMETHYL ETHER ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3416 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYL CELLOSOLVE ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/156 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-METHOXYETHYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0476 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-METHOXYETHYL ACETATE (METHYL CELLOSOLVE ACETATE; ETHYLENE GLYCOL METHYL ACETATE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/111 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Methyl Cellosolve acetate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0402.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 2-Methoxyethyl Acetate (B1210297): Chemical Properties and Structure

This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental protocols for 2-Methoxyethyl acetate. The information is intended for use by professionals in research, scientific, and drug development fields.

Chemical Identity and Structure

2-Methoxyethyl acetate, also known as ethylene (B1197577) glycol monomethyl ether acetate or methyl cellosolve acetate, is a clear, colorless liquid with a mild, ether-like odor[1][2]. It is used as a solvent for various materials, including paints, lacquers, resins, and adhesives.

Molecular Structure:

The chemical structure of 2-Methoxyethyl acetate consists of a methoxyethyl group esterified with acetic acid.

Caption: 2D Chemical Structure of 2-Methoxyethyl Acetate.

Physicochemical Properties

The following tables summarize the key physicochemical properties of 2-Methoxyethyl acetate.

Table 1: General and Physical Properties

| Property | Value | Source |

| CAS Number | 110-49-6 | [1] |

| Molecular Formula | C₅H₁₀O₃ | [1][3] |

| Molecular Weight | 118.13 g/mol | [1][3] |

| Appearance | Colorless liquid | [1][2] |

| Odor | Mild, ether-like | [1][2] |

| Melting Point | -65 °C (-85 °F) | [2][4] |

| Boiling Point | 143-146 °C (289.4-294.8 °F) | [2][4] |

| Density | 1.009 g/mL at 25 °C | [2] |

| Vapor Pressure | 2-5 mmHg at 20 °C | [1][2] |

| Solubility | Soluble in water, alcohol, and ether | [2] |

Table 2: Safety and Flammability Data

| Property | Value | Source |

| Flash Point | 43-48.9 °C (109.4-120 °F) | [1][2][4] |

| Autoignition Temperature | 380 °C | [2][5] |

| Lower Explosive Limit (LEL) | 1.7% | [1][2][5] |

| Upper Explosive Limit (UEL) | 8.2% | [1][2][5] |

| NFPA Health Rating | 2 | [1] |

| NFPA Fire Rating | 2 | [1] |

| NFPA Reactivity Rating | 0 | [1] |

Spectroscopic Data

Key identification parameters from spectroscopic analysis are crucial for quality control and research.

Table 3: Spectroscopic Identifiers

| Data Type | Identifier | Source |

| SMILES | COCCOC(C)=O | |

| InChI | 1S/C5H10O3/c1-5(6)8-4-3-7-2/h3-4H2,1-2H3 | [6] |

| InChI Key | XLLIQLLCWZCATF-UHFFFAOYSA-N | [6] |

| 1H NMR | Spectrum available | [7] |

| 13C NMR | Spectrum available | [7] |

| Mass Spectrum (GC-MS) | Spectrum available | [8] |

| IR Spectrum | Spectrum available | [7] |

Experimental Protocols

Synthesis of 2-Methoxyethyl Acetate

A general method for the synthesis of 2-alkoxyethyl acetates is through the esterification of the corresponding alcohol with acetic acid in the presence of an acid catalyst.

Objective: To synthesize 2-Methoxyethyl acetate from 2-methoxyethanol (B45455) and acetic acid.

Materials:

-

2-Methoxyethanol

-

Acetic acid

-

Acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid)

-

Toluene (B28343) (for azeotropic removal of water)

-

Sodium bicarbonate solution (for neutralization)

-

Anhydrous magnesium sulfate (B86663) (for drying)

-

Reaction flask with a Dean-Stark apparatus and condenser

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add 2-methoxyethanol, a molar excess of acetic acid, and a catalytic amount of sulfuric acid.

-

Add toluene to the flask to facilitate the azeotropic removal of water.

-

Heat the mixture to reflux. The water produced during the esterification will be collected in the Dean-Stark trap.

-

Continue the reaction until no more water is collected, indicating the completion of the reaction.

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted acetic acid.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent.

-

Purify the crude product by fractional distillation to obtain pure 2-Methoxyethyl acetate.

Gas Chromatography Analysis of 2-Methoxyethyl Acetate in Workplace Air

This protocol is based on OSHA Method 53 for the analysis of glycol ethers.[9]

Objective: To quantify the concentration of 2-Methoxyethyl acetate in an air sample.

Materials:

-

Solid sorbent tubes (coconut shell charcoal)[9]

-

Personal sampling pump

-

Gas chromatograph with a Flame Ionization Detector (GC-FID)[9]

-

Capillary column

-

Desorption solvent: 95/5 (v/v) methylene (B1212753) chloride/methanol[9]

-

Vials for sample preparation

-

Syringes for injection

-

Standard solutions of 2-Methoxyethyl acetate

Procedure:

-

Sample Collection:

-

Sample Preparation:

-

Break the ends of the charcoal tube and transfer the front and back sections to separate vials.

-

Add a known volume of the desorption solvent to each vial.

-

Cap the vials and allow them to stand for a specified time (e.g., 30 minutes) with occasional agitation to ensure complete desorption.

-

-

GC-FID Analysis:

-

Inject an aliquot of the sample extract into the GC-FID.

-

Run the analysis under predetermined chromatographic conditions (e.g., column type, temperature program, carrier gas flow rate).

-

Identify 2-Methoxyethyl acetate based on its retention time compared to a standard.

-

-

Quantification:

-

Prepare a calibration curve by analyzing standard solutions of known concentrations.

-

Calculate the concentration of 2-Methoxyethyl acetate in the sample by comparing its peak area to the calibration curve.

-

Caption: Workflow for GC-FID Analysis of 2-Methoxyethyl Acetate.

Metabolic Pathway and Toxicity

2-Methoxyethyl acetate is known for its reproductive and developmental toxicity.[5][10] This toxicity is not caused by the compound itself but by its metabolite, methoxyacetic acid (MAA).[11][12] The metabolic conversion is a two-step process involving hydrolysis followed by oxidation.

-

Hydrolysis: In the body, 2-Methoxyethyl acetate is first hydrolyzed by esterases to 2-methoxyethanol (methyl cellosolve).

-

Oxidation: 2-Methoxyethanol is then oxidized by alcohol dehydrogenase to methoxyacetic acid (MAA).[11][12] MAA is the active toxicant that can cause testicular damage and developmental defects.[11]

Caption: Metabolic Pathway of 2-Methoxyethyl Acetate to Methoxyacetic Acid.

References

- 1. 2-METHOXYETHYL ACETATE (METHYL CELLOSOLVE ACETATE; ETHYLENE GLYCOL METHYL ACETATE) | Occupational Safety and Health Administration [osha.gov]

- 2. 2-Methoxyethyl acetate | 110-49-6 [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. nextsds.com [nextsds.com]

- 5. cpachem.com [cpachem.com]

- 6. Ethanol, 2-methoxy-, acetate [webbook.nist.gov]

- 7. 2-Methoxyethyl acetate(110-49-6) 1H NMR [m.chemicalbook.com]

- 8. spectrabase.com [spectrabase.com]

- 9. Analytical Method [keikaventures.com]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. 2-Methoxyethanol - Wikipedia [en.wikipedia.org]

- 12. Ethylene glycol monomethyl ether acetate | C5H10O3 | CID 8054 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Laboratory Synthesis of 2-Methoxyethyl Acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the laboratory synthesis of 2-methoxyethyl acetate (B1210297), a valuable solvent and chemical intermediate. The primary focus of this document is the Fischer-Speier esterification, a reliable and commonly employed method for this transformation. This guide includes detailed experimental protocols, a summary of quantitative data, and visualizations of the reaction mechanism and experimental workflow to aid in understanding and practical application.

Physicochemical Properties and Safety Data

A summary of the key physicochemical properties and safety information for 2-methoxyethyl acetate is presented below. This data is essential for the safe handling and accurate characterization of the compound.

| Property | Value |

| Molecular Formula | C₅H₁₀O₃ |

| Molecular Weight | 118.13 g/mol |

| Boiling Point | 144-145 °C at 1013 hPa[1][2] |

| Melting Point | -65 °C[1][2] |

| Density | 1.01 g/cm³ at 20 °C[1][2] |

| Flash Point | 46 °C (closed cup)[1][2] |

| Assay | ≥98% (GC)[1][2] |

| Signal Word | Danger[1][2] |

| Hazard Statements | H226 (Flammable liquid and vapor), H302 + H312 + H332 (Harmful if swallowed, in contact with skin or if inhaled), H360FD (May damage fertility. May damage the unborn child)[1][2][3] |

Reaction Mechanism: Fischer-Speier Esterification

The synthesis of 2-methoxyethyl acetate is achieved through the acid-catalyzed esterification of 2-methoxyethanol (B45455) with acetic acid. The reaction proceeds via a nucleophilic acyl substitution mechanism, as depicted below.

Caption: The mechanism of Fischer-Speier esterification for 2-methoxyethyl acetate synthesis.

Experimental Protocol: Laboratory Synthesis of 2-Methoxyethyl Acetate

This protocol details a standard laboratory procedure for the synthesis of 2-methoxyethyl acetate via Fischer esterification.

Materials:

-

2-Methoxyethanol

-

Glacial Acetic Acid

-

Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Saturated Sodium Chloride Solution (Brine)

-

Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Diethyl Ether or Ethyl Acetate (for extraction)

-

Boiling Chips

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or water bath

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Erlenmeyer flasks

-

Beakers

-

Graduated cylinders

-

Distillation apparatus

-

Rotary evaporator (optional)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine 2-methoxyethanol and an excess of glacial acetic acid (a molar ratio of approximately 1:2 to 1:4 is recommended to drive the equilibrium towards the product).

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (approximately 0.5-1% of the total mass of the reactants) or a molar equivalent of p-toluenesulfonic acid to the reaction mixture while stirring.

-

Reflux: Attach a reflux condenser to the round-bottom flask and heat the mixture to reflux using a heating mantle or water bath. Allow the reaction to reflux for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up and Extraction:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel.

-

Dilute the mixture with diethyl ether or ethyl acetate.

-

Carefully wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted acetic acid. Be cautious as CO₂ gas will be evolved. Vent the separatory funnel frequently.

-

Wash the organic layer with a saturated sodium chloride solution (brine) to remove any remaining water-soluble impurities.

-

-

Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

-

Purification:

-

Filter the drying agent.

-

Remove the solvent using a rotary evaporator or by simple distillation.

-

Purify the crude 2-methoxyethyl acetate by fractional distillation. Collect the fraction boiling at approximately 144-145 °C.

-

Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure for the synthesis and purification of 2-methoxyethyl acetate.

Caption: A flowchart illustrating the key steps in the synthesis and purification of 2-methoxyethyl acetate.

Quantitative Data

The yield and purity of 2-methoxyethyl acetate are dependent on the specific reaction conditions employed. The following table summarizes representative quantitative data for Fischer esterification reactions.

| Parameter | Typical Value/Range | Notes |

| Molar Ratio (Alcohol:Acid) | 1:2 to 1:4 | Using an excess of the less expensive reagent (typically the acid) drives the reaction to completion. |

| Catalyst Loading | 0.5 - 1.0 mol% | Relative to the limiting reagent (2-methoxyethanol). |

| Reaction Temperature | Reflux | The boiling point of the reaction mixture. |

| Reaction Time | 1 - 2 hours | Can be monitored for completion by TLC or GC. |

| Typical Yield | 85 - 95% | Yields can vary based on the efficiency of the work-up and purification steps. A Russian patent for the synthesis of the similar 2-ethoxyethyl acetate reports yields up to 99.6%.[4] |

| Purity (Post-distillation) | >98% | As determined by Gas Chromatography (GC).[1][2] |

Note: The provided data are representative and may vary based on the specific experimental setup and conditions. Optimization of reaction parameters may be necessary to achieve desired yields and purity.

References

An In-depth Technical Guide to 2-Methoxyethyl Acetate (CAS 110-49-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxyethyl acetate (B1210297), with the CAS number 110-49-6, is an organic solvent belonging to the glycol ether acetate family. It is a colorless liquid with a mild, ether-like odor.[1] Historically, it has been widely utilized as a solvent for various resins, oils, greases, and in the formulation of lacquers, paints, and adhesives.[1][2] However, due to its toxicological profile, particularly its reproductive toxicity, its use has been curtailed in many applications. This guide provides a comprehensive overview of the chemical and physical properties, synthesis, applications, safety and toxicology, and analytical methods for 2-Methoxyethyl acetate, tailored for a scientific audience.

Chemical and Physical Properties

2-Methoxyethyl acetate is a relatively volatile and flammable liquid. Its key physicochemical properties are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| Molecular Formula | C₅H₁₀O₃ | [2][3] |

| Molecular Weight | 118.13 g/mol | [2][3][4] |

| Appearance | Colorless liquid | [1][2][3] |

| Odor | Mild, ether-like | [1][3] |

| Boiling Point | 144-145 °C | [1][4][5] |

| Melting Point | -65 °C | [1][4][5] |

| Density | 1.009 g/mL at 25 °C | [1][6] |

| Vapor Pressure | 2 mmHg at 20 °C | [1] |

| Flash Point | 45-48.9 °C (closed cup) | [1][4] |

| Autoignition Temperature | 380 °C | [1][4] |

| Explosive Limits (in air) | 1.7% - 8.8% (v/v) | [1][4][5] |

| Solubility | Soluble in water, alcohol, and ether | [1] |

| Refractive Index (n20/D) | 1.402 | [1][6] |

Experimental Protocols

Synthesis: Fischer Esterification of 2-Methoxyethanol (B45455) with Acetic Acid

Materials:

-

2-Methoxyethanol

-

Glacial Acetic Acid

-

Concentrated Sulfuric Acid (catalyst)

-

Anhydrous Sodium Bicarbonate solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Distillation apparatus (for fractional distillation)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-methoxyethanol and a slight excess of glacial acetic acid.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

-

Heat the reaction mixture to reflux using a heating mantle and maintain reflux for several hours to drive the equilibrium towards the product. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and excess acetic acid), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the drying agent.

-

The crude 2-methoxyethyl acetate can then be purified by fractional distillation under atmospheric or reduced pressure. Collect the fraction that distills at the boiling point of 2-methoxyethyl acetate (144-145 °C).

Purification: Fractional Distillation

Fractional distillation is the primary method for purifying 2-methoxyethyl acetate from the reaction mixture, separating it from unreacted starting materials and byproducts.

Apparatus:

-

Distillation flask

-

Fractionating column (e.g., Vigreux or packed column)

-

Distillation head with a thermometer

-

Condenser

-

Receiving flask

Procedure:

-

Set up the fractional distillation apparatus, ensuring all joints are properly sealed.

-

Place the crude 2-methoxyethyl acetate in the distillation flask with boiling chips.

-

Heat the flask gently. As the mixture boils, the vapor will rise through the fractionating column.

-

Monitor the temperature at the distillation head. The temperature should plateau at the boiling point of the most volatile component.

-

Discard the initial fraction (forerun), which may contain lower-boiling impurities.

-

Collect the fraction that distills at a constant temperature corresponding to the boiling point of 2-methoxyethyl acetate (144-145 °C).

-

Stop the distillation before the flask boils to dryness to avoid the formation of potentially explosive peroxides.

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable method for the identification and quantification of 2-methoxyethyl acetate. The following provides a general protocol that can be adapted for specific applications.

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Capillary column suitable for polar compounds (e.g., a wax or a mid-polarity phase)

Sample Preparation:

-

For bulk samples, dilution with a suitable solvent (e.g., methanol (B129727) or ethyl acetate) may be necessary.[4]

-

For air samples, collection on a sorbent tube followed by solvent desorption is a common method.

-

For biological samples, a liquid-liquid extraction or solid-phase extraction may be required to isolate the analyte.

GC-MS Parameters (Example):

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium

-

Oven Temperature Program: Start at a low temperature (e.g., 40 °C) and ramp up to a final temperature that allows for the elution of 2-methoxyethyl acetate and any other compounds of interest.

-

MS Ion Source Temperature: 230 °C

-

MS Quadrupole Temperature: 150 °C

-

Scan Range: A suitable mass range to detect the molecular ion and characteristic fragment ions of 2-methoxyethyl acetate.

Quantification:

-

An external or internal standard method can be used for quantification.

-

A calibration curve should be prepared using standards of known concentrations.

Applications

The primary application of 2-methoxyethyl acetate is as a solvent. Its properties make it effective for:

-

Resins, Oils, and Greases: It is a good solvent for a variety of these substances.[1]

-

Paints, Lacquers, and Adhesives: It is used as a component in the formulation of these products.[1][2]

-

Inks: It is also utilized as a solvent in some printing inks.[1]

-

Organic Synthesis: It can be used as a reaction medium or as a reagent in certain chemical syntheses.[2]

Safety and Toxicology

2-Methoxyethyl acetate is classified as a hazardous substance with significant health risks.

Hazard Classifications:

-

Flammable Liquid: It has a relatively low flash point and can form explosive mixtures with air.[4][5]

-

Acute Toxicity: It is harmful if swallowed, inhaled, or in contact with skin.[4][5]

-

Reproductive Toxicity: It is known to be a reproductive toxicant, with the potential to impair fertility and cause harm to the unborn child.[4][5]

Exposure Routes and Target Organs:

-

Exposure can occur through inhalation, skin absorption, and ingestion.

-

Target organs include the hematopoietic (blood-forming) system, central nervous system, kidneys, and the reproductive system.[7]

Toxicological Data:

| Endpoint | Species | Route | Value | References |

| LD50 | Rat | Oral | 2900 mg/kg | [7] |

| LD50 | Mouse | Oral | 3100 mg/kg | [7] |

| LD50 | Rabbit | Skin | 5250 µL/kg | [7] |

Signaling Pathways and Logical Relationships

Metabolic Pathway of 2-Methoxyethyl Acetate Toxicity

The toxicity of 2-methoxyethyl acetate is primarily attributed to its metabolic products. It is first hydrolyzed to 2-methoxyethanol, which is then oxidized to 2-methoxyacetic acid (2-MAA). 2-MAA is the main metabolite responsible for the observed reproductive and developmental toxicity.

Metabolic activation of 2-Methoxyethyl Acetate to its toxic metabolite.

Experimental Workflow for Synthesis and Analysis

The following diagram illustrates a typical workflow for the synthesis, purification, and analysis of 2-methoxyethyl acetate in a laboratory setting.

General workflow for the synthesis and analysis of 2-Methoxyethyl Acetate.

Conclusion

2-Methoxyethyl acetate is a solvent with useful properties but significant toxicological concerns, particularly regarding reproductive health. Researchers, scientists, and drug development professionals should handle this compound with appropriate safety precautions and be aware of its hazardous nature. The information provided in this guide, including the summarized data and outlined experimental protocols, is intended to serve as a valuable resource for those working with or studying this chemical. Due to its toxicity, the use of safer alternatives should always be considered where feasible.

References

- 1. gcms.cz [gcms.cz]

- 2. benchchem.com [benchchem.com]

- 3. Rapidly Analyze a Wide Range of Glycol Ethers by GC-MS Using the New Rxi-1301Sil MS Column [restek.com]

- 4. Simultaneous determination of glycol ethers and their acetates in cosmetics by gas chromatography with mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. stacks.cdc.gov [stacks.cdc.gov]

- 7. stacks.cdc.gov [stacks.cdc.gov]

Physical properties of 2-Methoxyethyl acetate boiling point and melting point

An In-depth Technical Guide to the Physical Properties of 2-Methoxyethyl Acetate (B1210297): Boiling and Melting Point

This technical guide provides a comprehensive overview of the boiling and melting points of 2-Methoxyethyl acetate, tailored for researchers, scientists, and drug development professionals. The document presents quantitative data in a structured format, details relevant experimental protocols, and includes a visual representation of the determination workflow.

Physical Properties of 2-Methoxyethyl Acetate

2-Methoxyethyl acetate, also known as ethylene (B1197577) glycol monomethyl ether acetate (EGMEA) or methyl cellosolve acetate, is a colorless liquid with a mild, ether-like odor.[1] It is a versatile solvent used in various industrial applications, including in the manufacturing of lacquers, dopes, and for textile printing.[2] Accurate knowledge of its physical properties, such as boiling and melting points, is crucial for its proper handling, application, and for ensuring safety in a laboratory and industrial settings.

Data Presentation

The boiling and melting points of 2-Methoxyethyl acetate from various sources are summarized in the table below for easy comparison.

| Physical Property | Value (°C) | Value (°F) | References |

| Boiling Point | 145 °C | 293 °F | [2][3][4][5][6] |

| Melting Point | -65 °C | -85 °F | [2][3][4][5][6] |

Experimental Protocols for Determination

The determination of boiling and melting points is a fundamental procedure in the characterization of chemical substances. The following sections detail the standard methodologies employed for these measurements.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[7] For accurate determination, several methods can be employed, with the choice often depending on the quantity of the substance available.

2.1.1. Distillation Method This method is suitable when a larger volume of the liquid (typically > 5 mL) is available and also serves to purify the sample.[7]

-

Apparatus: A standard distillation setup is assembled, consisting of a distillation flask, a condenser, a receiving flask, and a thermometer.

-

Procedure:

-

The liquid sample is placed in the distillation flask along with boiling chips to ensure smooth boiling.

-

The apparatus is heated, and the liquid is brought to a boil.

-

The thermometer is positioned so that the top of the bulb is level with the side arm of the distillation flask to accurately measure the temperature of the vapor that is distilling.

-

The temperature is recorded when the liquid is boiling steadily and the vapor is condensing and dripping into the receiving flask at a constant rate. This stable temperature is the boiling point of the liquid.[8]

-

2.1.2. Micro or Mini Scale (Capillary) Method This method is ideal when only a small amount of the substance is available.[7]

-

Apparatus: A melting point apparatus or a Thiele tube, a small test tube, a thermometer, and a capillary tube sealed at one end.[9][10]

-

Procedure:

-

A small amount of the liquid is placed in the small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the liquid.

-

The test tube is attached to a thermometer and heated in a melting point apparatus or a Thiele tube filled with a heating oil.[9][10]

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Heating is continued until a steady stream of bubbles is observed.

-

The heat source is then removed, and the liquid is allowed to cool.

-

The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[8]

-

Melting Point Determination

The melting point of a solid is the temperature at which it transitions from a solid to a liquid state.[11] For a pure crystalline solid, this transition occurs over a narrow temperature range.

2.2.1. Capillary Method This is the most common and standard technique for determining the melting point of a solid.[1][11]

-

Apparatus: A melting point apparatus (such as a Mel-Temp or a digital instrument) or a Thiele tube, and a capillary tube.[10][12]

-

Procedure:

-

A small amount of the finely powdered, dry solid sample is packed into the sealed end of a capillary tube.[11]

-

The capillary tube is placed in the heating block of the melting point apparatus or attached to a thermometer and immersed in a Thiele tube.[10][12]

-

The sample is heated at a controlled rate. A rapid heating rate can be used initially to determine an approximate melting range, followed by a slower, more precise heating rate (e.g., 1-2 °C per minute) for an accurate measurement.[12]

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the last crystal of the solid melts is recorded as the end of the melting range. For a pure substance, this range is typically narrow (0.5-1 °C).[12]

-

Workflow Visualization

The following diagram illustrates the generalized experimental workflow for determining the boiling and melting points of a chemical substance like 2-Methoxyethyl acetate.

References

- 1. thinksrs.com [thinksrs.com]

- 2. 2-methoxyethyl acetate [stenutz.eu]

- 3. ICSC 0476 - 2-METHOXYETHYL ACETATE [inchem.org]

- 4. 2-Methoxyethanol acetate - DCCEEW [dcceew.gov.au]

- 5. 2-METHOXYETHYL ACETATE (METHYL CELLOSOLVE ACETATE; ETHYLENE GLYCOL METHYL ACETATE) | Occupational Safety and Health Administration [osha.gov]

- 6. 2-Methoxyethyl acetate, 100 ml, CAS No. 110-49-6 | A to Z | Chemicals | Carl ROTH - International [carlroth.com]

- 7. chemconnections.org [chemconnections.org]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 10. SSERC | Melting point determination [sserc.org.uk]

- 11. westlab.com [westlab.com]

- 12. chem.ucalgary.ca [chem.ucalgary.ca]

An In-depth Technical Guide to the Solubility of 2-Methoxyethyl Acetate in Water and Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-Methoxyethyl acetate (B1210297) (2-MEA), a versatile solvent frequently utilized in pharmaceutical and chemical research. This document details its solubility profile in water and a range of common organic solvents, presents detailed experimental protocols for solubility determination, and includes a workflow for solvent miscibility testing.

Core Topic: 2-Methoxyethyl Acetate

2-Methoxyethyl acetate (CAS No. 110-49-6), also known as ethylene (B1197577) glycol monomethyl ether acetate or methyl cellosolve acetate, is a clear, colorless liquid with a mild, ether-like odor. Its chemical structure, containing both an ether and an ester functional group, imparts a unique amphiphilic nature, allowing for a broad range of solvency. This dual characteristic makes it an effective solvent for a variety of substances, including oils, waxes, and common organic compounds.[1]

Data Presentation: Solubility of 2-Methoxyethyl Acetate

2-Methoxyethyl acetate is widely reported to be miscible with water and a large number of organic solvents.[2][3] Miscibility implies that the substances can be mixed in all proportions to form a single, homogeneous phase. While quantitative solubility limits are not extensively reported for many organic solvents due to this high degree of miscibility, the following table summarizes the available qualitative and descriptive solubility data.

| Solvent Class | Solvent | Solubility/Miscibility | Remarks |

| Water | Water | Miscible[3][4] | Reacts slowly in water to form acetic acid and methyl alcohol.[5] |

| Alcohols | Methanol | Miscible | Generally miscible with common organic solvents.[1] |

| Ethanol | Very Soluble[2] | Generally miscible with common organic solvents.[1] | |

| Ketones | Acetone | Miscible | Generally miscible with common organic solvents.[1] |

| Ethers | Diethyl Ether | Very Soluble[2] | Generally miscible with common organic solvents.[1] |

| Halogenated Hydrocarbons | Carbon Tetrachloride | Soluble[2] | |

| Aromatic Hydrocarbons | Toluene | Miscible | Inferred from general statements of miscibility with common organic solvents. |

| Benzene | Soluble | Inferred from general solvent properties of similar compounds. | |

| Esters | Ethyl Acetate | Miscible | Inferred from general statements of miscibility with common organic solvents. |

| Amides | N,N-Dimethylformamide (DMF) | Miscible | Inferred from general statements of miscibility with common organic solvents. |

| Sulfoxides | Dimethyl Sulfoxide (DMSO) | Miscible | Inferred from general statements of miscibility with common organic solvents. |

| Aliphatic Hydrocarbons | Hexane | Immiscible/Poorly Soluble | Inferred from the polar nature of 2-MEA. |

Experimental Protocols

The following are detailed methodologies for determining the solubility and miscibility of 2-Methoxyethyl acetate.

Protocol 1: Visual Determination of Miscibility

Objective: To qualitatively assess the miscibility of 2-Methoxyethyl acetate with a test solvent at room temperature.

Materials:

-

2-Methoxyethyl acetate (high purity)

-

Test solvent (e.g., ethanol, toluene, hexane)

-

Calibrated glass test tubes with stoppers

-

Pipettes or graduated cylinders for accurate volume measurement

-

Vortex mixer (optional)

Procedure:

-

Preparation: Ensure all glassware is clean and dry to prevent contamination.

-

Equal Volume Mixing: In a clean, dry test tube, add a specific volume (e.g., 5 mL) of 2-Methoxyethyl acetate.

-

To the same test tube, add an equal volume (5 mL) of the test solvent.

-

Mixing: Stopper the test tube and invert it gently 10-15 times to ensure thorough mixing. Alternatively, use a vortex mixer for 30 seconds.

-

Observation: Allow the mixture to stand undisturbed for at least 5 minutes.

-

Analysis: Visually inspect the mixture for the presence of a single, clear, and homogenous phase or for the formation of two distinct layers (an interface).

-

Miscible: A single, clear, and uniform phase indicates that the two liquids are miscible.

-

Immiscible: The presence of two distinct layers indicates that the liquids are immiscible.